
1-Cyclopropyl-7,8-difluoro-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-Cyclopropyl-7,8-difluoro-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid” is a chemical compound with the molecular formula C16H15F2NO4 and a molecular weight of 323.29 . It is categorized under Quinolines, Quinolones & Gyrase inhibitors .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, 7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxoquinoline-3-carboxylic acid, also known as fluoroquinolonic acid, can be prepared from ethyl 2,4-dichloro-5-fluorobenzoylacetate . It is formed as an intermediate during the synthesis of ciprofloxacin hydrochloride, a fluorinated quinolone antibacterial drug .Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES string: O=C1C2=CC(F)=C(F)C(OC)=C2N(C3CC3)C=C1C(O)=O . This representation provides a way to visualize the compound’s structure using text.Scientific Research Applications
Antioxidant Applications
Research has highlighted the significance of quinoline derivatives, including 1-Cyclopropyl-7,8-difluoro-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid, in various antioxidant applications. These compounds have been explored for their efficacy in protecting valuable polyunsaturated fatty acids in fish meal against oxidation, showcasing the essential role of such antioxidants in the food industry. The study also delves into the transformation of ethoxyquin, a related antioxidant, into potent oxidation products within fish meal, indicating a broader spectrum of antioxidant activity relevant to food preservation and safety (de Koning, 2002).
Enzymatic Remediation
The enzymatic degradation of organic pollutants, a significant concern in environmental science, benefits from the application of redox mediators in conjunction with enzymes. These combinations have shown promise in enhancing the efficiency of degrading recalcitrant compounds in wastewater, with certain quinoline derivatives potentially playing a role in this process. This approach points to a novel application of such compounds in reducing environmental pollution through bioremediation techniques (Husain & Husain, 2007).
Microbial Inhibition
The study on carboxylic acids, including quinoline derivatives, reveals their inhibitory effects on microbes, especially in the context of fermentative production by engineered microbes like Escherichia coli and Saccharomyces cerevisiae. These compounds, at certain concentrations, inhibit microbial growth, underscoring their potential application in controlling microbial contamination in food preservation and safety (Jarboe, Royce, & Liu, 2013).
Synthesis of Physiologically Active Compounds
Radical cyclizations, a pivotal reaction in organic synthesis for constructing carbo- and heterocyclic compounds, benefit from the study of quinoline derivatives. Such reactions are essential for synthesizing therapeutically important materials, indicating the critical role of quinoline compounds in pharmaceutical development and the creation of new treatments for various diseases (Ishibashi & Tamura, 2004).
Mechanism of Action
Target of Action
A structurally similar compound, 4-oxo-1,4-dihydroquinoline carboxylic acid, is reported to be a novel hiv-1 integrase strand transfer inhibitor . This suggests that “1-Cyclopropyl-7,8-difluoro-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylic acid” might also target similar enzymes or proteins.
Mode of Action
The crystal structure of a similar compound suggests that it forms a resonance hybrid, where the difluoroboron moiety interacts with the carbonyl group of the quinolinone and the hydroxyl group of the carboxylic acid . This interaction could potentially influence the compound’s interaction with its targets.
properties
IUPAC Name |
1-cyclopropyl-7,8-difluoro-6-methoxy-4-oxoquinoline-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11F2NO4/c1-21-9-4-7-12(11(16)10(9)15)17(6-2-3-6)5-8(13(7)18)14(19)20/h4-6H,2-3H2,1H3,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVVBVJKFMUEFMJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C2C(=C1)C(=O)C(=CN2C3CC3)C(=O)O)F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11F2NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



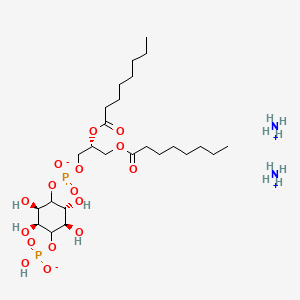
![1-[3-(2-Chlorothioxanthen-9-ylidene)propyl]piperazine Succinate](/img/structure/B568762.png)
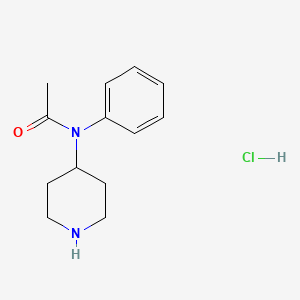
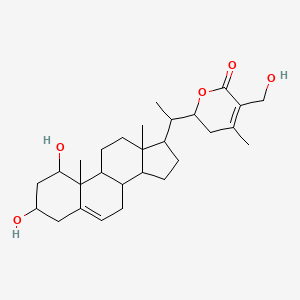
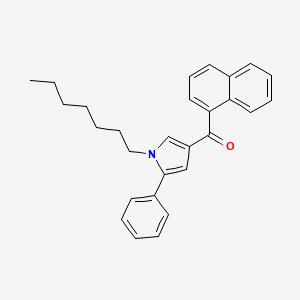
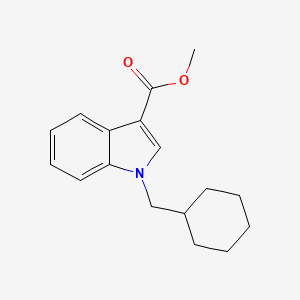
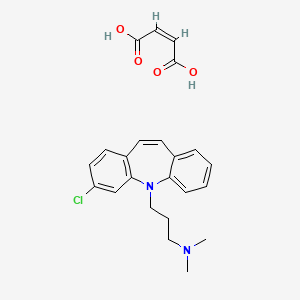
![6'-Chloro-2',3'-dihydro-spiro[1,3-dioxolane-2,4'-[4H]thieno[3,2-e][1,2]thiazine] 1',1'-Dioxide](/img/structure/B568776.png)

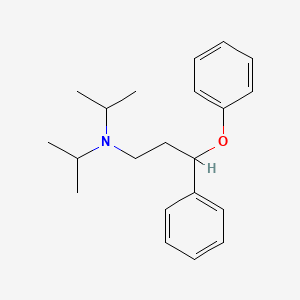
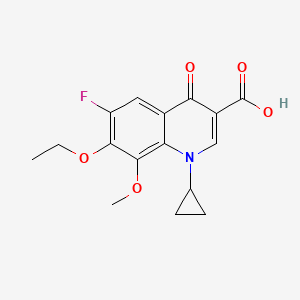
![7-(4-methoxybenzyl)-5-methyl-2H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione](/img/structure/B568781.png)